Cas no 1251611-58-1 (1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine)

1-2-(エチルスルファニル)ベンゾイル-3-(プロプ-2-イン-1-イルオキシ)メチルピペリジンは、高度に機能化されたピペリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。本製品の特徴として、エチルスルファニル基とプロパルギルオキシメチル基が分子内に共存しており、これにより選択的な化学反応や官能基変換が可能です。特に、プロパルギルエーテル部位はクリックケミストリーへの適用性を有し、分子設計の柔軟性を提供します。また、ベンゾイル基を有するため、芳香族化合物としての特性も併せ持ちます。これらの構造的特徴から、創薬研究や材料科学分野での多様な利用が想定されます。

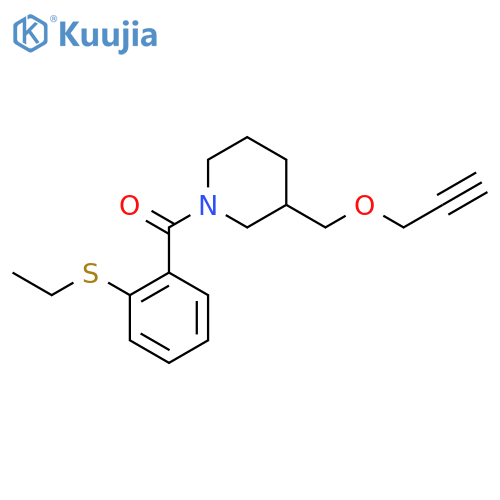

1251611-58-1 structure

商品名:1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine

- 1251611-58-1

- (2-ethylsulfanylphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone

- F6033-0666

- 1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine

- AKOS024529587

- VU0529888-1

- (2-(ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

-

- インチ: 1S/C18H23NO2S/c1-3-12-21-14-15-8-7-11-19(13-15)18(20)16-9-5-6-10-17(16)22-4-2/h1,5-6,9-10,15H,4,7-8,11-14H2,2H3

- InChIKey: IRBZTWPCRWOZRK-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=CC=CC=1C(N1CCCC(COCC#C)C1)=O

計算された属性

- せいみつぶんしりょう: 317.14495015g/mol

- どういたいしつりょう: 317.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6033-0666-5μmol |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-20mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-2mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-10μmol |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-5mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-30mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-2μmol |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-20μmol |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-3mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6033-0666-10mg |

1-[2-(ethylsulfanyl)benzoyl]-3-[(prop-2-yn-1-yloxy)methyl]piperidine |

1251611-58-1 | 10mg |

$79.0 | 2023-09-09 |

1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1251611-58-1 (1-2-(ethylsulfanyl)benzoyl-3-(prop-2-yn-1-yloxy)methylpiperidine) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量